Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

描述

Systematic Nomenclature and Structural Identification

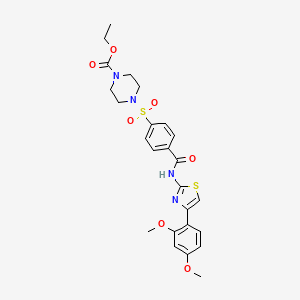

The IUPAC name This compound provides a precise blueprint of its molecular architecture. Breaking this down:

- Ethyl carboxylate : The terminal ethyl ester group (–COOCH₂CH₃) at the piperazine nitrogen.

- Piperazine-1-carboxylate : A six-membered ring with two nitrogen atoms, substituted at position 1 by the carboxylate group.

- Sulfonyl bridge : A –SO₂– group linking the piperazine ring to a benzene ring.

- Carbamoylphenyl : A benzene ring substituted with a carbamoyl group (–CONH–) at the para position.

- 4-(2,4-Dimethoxyphenyl)thiazol-2-yl : A thiazole ring (five-membered, with sulfur and nitrogen) substituted at position 4 with a 2,4-dimethoxyphenyl group.

Structural Data

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₂₅H₂₉N₅O₇S₂ | Adapted from |

| Molecular weight | 587.66 g/mol | Calculated |

| Key functional groups | Thiazole, piperazine, sulfonamide, carbamate |

The compound’s planar thiazole ring enables π-π stacking interactions, while the piperazine moiety contributes to solubility in polar solvents. The 2,4-dimethoxy substituents on the phenyl group enhance electron-donating effects, potentially influencing binding affinity in biological systems.

Historical Context of Thiazole-Piperazine Hybrid Compounds

Thiazole-piperazine hybrids emerged in the late 20th century as researchers sought to combine the bioactivity of thiazoles (e.g., antimicrobial, antitumor) with the pharmacokinetic advantages of piperazines (e.g., metabolic stability, blood-brain barrier penetration). Early work focused on simple derivatives, such as ethyl 2-piperazine-4-methyl thiazole-5-carboxylate, which demonstrated moderate antimicrobial activity. The incorporation of sulfonamide groups, as seen in imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, marked a shift toward targeting enzymes like carbonic anhydrase.

The evolution toward more complex structures, such as the title compound, reflects advances in multi-step synthetic methodologies. For example, the Hantzsch thiazole synthesis—a reaction between α-haloketones and thioamides—enabled reliable access to thiazole cores. Concurrently, sulfonylation techniques allowed for the introduction of sulfonyl bridges, enhancing structural diversity.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid structure exemplifies three key trends in heterocyclic chemistry:

- Synergistic Pharmacophores : Combining thiazole (electron-deficient heterocycle) with piperazine (flexible amine) creates molecules capable of interacting with diverse biological targets. For instance, sulfonylpiperazine-thiazole hybrids have shown inhibitory activity against carbonic anhydrase II, a target in glaucoma and cancer.

- Tunable Electronic Properties : The 2,4-dimethoxyphenyl group introduces electron-donating methoxy (–OCH₃) groups, which modulate the electron density of the thiazole ring. This adjustment can enhance binding to receptors reliant on π-orbital interactions.

- Synthetic Versatility : The compound’s modular design permits systematic modifications. Substituting the methoxy groups with halogens or alkyl chains could alter solubility or target selectivity, as demonstrated in related piperazine-thiazole derivatives.

Comparative Analysis of Thiazole-Piperazine Derivatives

This compound’s structural complexity positions it as a candidate for probing structure-activity relationships in drug discovery. Its synthesis and characterization contribute to broader efforts in developing heterocyclic scaffolds with tailored physicochemical and biological profiles.

属性

IUPAC Name |

ethyl 4-[4-[[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O7S2/c1-4-36-25(31)28-11-13-29(14-12-28)38(32,33)19-8-5-17(6-9-19)23(30)27-24-26-21(16-37-24)20-10-7-18(34-2)15-22(20)35-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJMGSBCNKGRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and piperazine moieties. A typical synthetic route might include:

- Formation of Thiazole Ring : Utilizing 2,4-dimethoxyphenyl derivatives and thiazole precursors.

- Piperazine Linkage : Coupling the thiazole with piperazine through carbamoyl linkages.

- Final Esterification : Converting the carboxylic acid to an ethyl ester form.

The detailed synthetic pathway can be optimized based on desired yields and purity levels.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds with thiazole and piperazine moieties. The presence of electron-donating groups like methoxy enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial activity . The thiazole ring is known for its ability to disrupt microbial cell walls, while the sulfonamide group enhances interaction with bacterial enzymes . Studies indicate that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms for the biological activities include:

- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings and the thiazole structure significantly influence biological efficacy:

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution on phenyl | Increases cytotoxicity |

| Sulfonamide group | Enhances enzyme inhibition |

| Piperazine linkage | Improves solubility and bioavailability |

Study 1: Anticancer Efficacy

A study published in MDPI examined several thiazole-based compounds, including those related to this compound). The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting potent anticancer properties .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of thiazole derivatives. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL . The study emphasized the role of structural components in enhancing antimicrobial activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as thiazole rings, piperazine-carboxylate frameworks, and sulfonyl/carbamoyl linkers.

Thiazole Derivatives with Piperazine Linkages

Compound A : Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 533869-04-4)

- Structural Differences : Replaces the 2,4-dimethoxyphenyl group with an ethoxy-substituted benzo[d]thiazole.

- Key Properties : Molecular weight 532.6 g/mol; XLogP3 = 3.1 (indicative of moderate lipophilicity).

- Synthesis : Involves coupling of ethyl 4-(piperazinyl)benzoate with a brominated thiazole precursor .

Compound B : 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)

- Structural Differences : Features a hydrazone linker instead of a carbamoyl-sulfonyl bridge.

- Activity : Exhibits acetylcholinesterase (AChE) inhibitory activity, though quantitative data (e.g., IC50) are unspecified .

Target Compound vs. A/B :

- The target’s 2,4-dimethoxyphenyl group may enhance π-π stacking compared to Compound A’s ethoxybenzo[d]thiazole.

- The sulfonyl-carbamoyl bridge in the target likely improves metabolic stability over Compound B’s hydrazone linkage.

Piperazine-Carboxylate Derivatives with Sulfonyl/Carbamoyl Groups

Compound C : Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate

- Structural Differences : Replaces the thiazole-carbamoyl-phenylsulfonyl unit with a hydroxyethyl-methylsulfonylphenyl group.

Compound D : Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

- Structural Differences : Substitutes the thiazole with a methylsulfonyl-glycyl-aniline moiety.

Target Compound vs. C/D :

- The target’s thiazole-carbamoyl group may confer selective binding to enzymes like AChE, whereas Compound D’s sulfonamide-glycine structure could favor protease interactions.

Piperazine Derivatives with Aryl Substituents

Compound E : 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41/RTC20)

- Structural Differences : Replaces the ethyl carboxylate with a trifluoromethylphenyl-butane group.

- Synthesis : Uses HOBt/TBTU-mediated coupling of arylpiperazines with carboxylic acids .

Compound F : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

Target Compound vs. E/F :

- The target’s carboxylate ester may improve bioavailability over Compound F’s carboxamide.

常见问题

Basic Research Questions

Q. What are the optimal synthesis conditions for this compound to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and piperazine coupling. Key parameters include:

- Temperature control : Maintain 60–80°C during carbamoylation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonyl group incorporation .

- Purification : Employ column chromatography (silica gel, 5–10% MeOH in DCM) followed by recrystallization in ethanol to achieve >95% purity .

- Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–8.1 ppm) and piperazine carbons (δ 45–55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~560–580 Da) .

- FTIR : Identify carbonyl stretches (1650–1700 cm⁻¹) and sulfonyl groups (1150–1250 cm⁻¹) .

Q. How can researchers initially screen this compound for biological activity?

- Methodological Answer :

- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based ADP-Glo™ assays .

- Antimicrobial screening : Use broth microdilution (MIC assays) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (ATCC-validated), passage numbers, and incubation times .

- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS under assay conditions .

- Structural analogs : Compare activity of derivatives to isolate functional group contributions (e.g., 2,4-dimethoxyphenyl vs. unsubstituted phenyl) .

Q. What strategies enhance target selectivity during structural optimization?

- Methodological Answer :

- SAR studies : Modify the thiazole’s 2,4-dimethoxyphenyl group to reduce off-target effects. For example:

- Replace methoxy with trifluoromethyl to increase hydrophobicity and kinase binding .

- Introduce halogens (F, Cl) to the phenyl ring for improved π-stacking in receptor pockets .

- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) and prioritize syntheses .

Q. How to evaluate pharmacokinetic properties in preclinical models?

- Methodological Answer :

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- In vivo studies : Administer 10 mg/kg IV/PO in rodents, collect plasma at 0–24h, and calculate AUC using non-compartmental analysis .

Q. What computational approaches predict target interactions and mechanism of action?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- QSAR modeling : Train models on thiazole derivatives’ IC₅₀ data to prioritize novel analogs .

- Pathway analysis : Use STRING or KEGG to map potential targets (e.g., MAPK/NF-κB pathways) based on structural analogs .

Contradiction Analysis & Experimental Design

Q. How to address conflicting thermal stability data in DSC/TGA analyses?

- Methodological Answer :

- Controlled conditions : Run DSC at 10°C/min under nitrogen to avoid oxidative decomposition .

- Sample purity : Re-test after recrystallization; impurities (e.g., residual DMF) may lower observed melting points .

- Cross-validation : Compare with variable-temperature XRD to correlate phase transitions with structural changes .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer :

- Synthetic reproducibility : Document exact stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and reaction times .

- Bioassay controls : Include reference compounds (e.g., staurosporine for kinase assays) and internal standards .

- Blinded testing : Perform assays in triplicate across independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。